Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester

Beschreibung

Structural Elucidation

Molecular Formula and Isomeric Forms

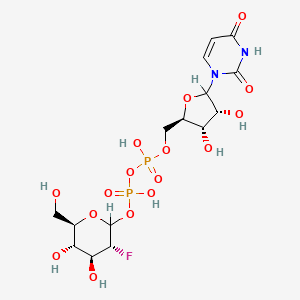

Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester (UDP-2FGlc) is a synthetic nucleotide sugar analog with the molecular formula C₁₅H₂₃FN₂O₁₆P₂ and a molecular weight of 568.29 g/mol . The structure comprises three distinct components:

- A uridine moiety (pyrimidine nucleoside) linked via α-glycosidic bond to a diphosphate group.

- A 2-deoxy-2-fluoro-D-glucose residue substituted at the C2 position of the pyranose ring.

- A diphosphate bridge connecting the uridine and fluorinated glucose units.

The compound exists in α- and β-anomeric forms due to the stereochemistry at the C1 position of the glucose moiety. Nuclear magnetic resonance (NMR) studies reveal a 45:55 equilibrium between α- and β-pyranose forms in aqueous solutions, stabilized by intramolecular hydrogen bonding involving the fluorine atom.

Table 1: Molecular characteristics of UDP-2FGlc

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃FN₂O₁₆P₂ |

| Molecular Weight | 568.29 g/mol |

| CAS Registry Number | 67341-43-9 |

| Anomeric Ratio (α:β) | 45:55 |

Pyranose Ring Conformation and Fluorine Substitution

The pyranose ring of the 2-deoxy-2-fluoro-D-glucose moiety adopts a chair conformation (⁴C₁), with the fluorine atom occupying an axial position at C2. This substitution introduces steric and electronic perturbations:

- Steric effects : The fluorine atom (van der Waals radius: 1.47 Å) causes slight distortion of the ring, reducing the endo-anomeric effect compared to natural UDP-glucose.

- Electronic effects : The electronegative fluorine withdraws electron density from the ring oxygen, increasing the acidity of adjacent hydroxyl groups (pKa shift of ~0.5 units).

Comparative studies using X-ray crystallography and density functional theory (DFT) show that fluorination at C2 reduces ring puckering amplitude (φₘ) from 39° in natural glucose to 33° , enhancing conformational rigidity.

Nucleotide Sugar Architecture

UDP-2FGlc features a tripartite architecture:

- Uridine group : The uracil base forms a β-N-glycosidic bond with ribose, which is phosphorylated at the 5'-position.

- Diphosphate linker : A high-energy anhydride bond (-O-P-O-P-O-) bridges the ribose and glucose units, enabling enzymatic transfer reactions.

- Fluorinated glucose : The C2 hydroxyl group is replaced by fluorine, altering hydrogen-bonding capacity and substrate specificity.

Figure 1: Structural comparison of UDP-2FGlc and UDP-glucose

Comparative Analysis with Natural UDP-Glucose

UDP-2FGlc differs from natural UDP-glucose (C₁₅H₂₄N₂O₁₇P₂) in three key aspects:

Table 2: Structural and functional contrasts

| Parameter | UDP-2FGlc | UDP-Glucose |

|---|---|---|

| C2 Substituent | Fluorine | Hydroxyl |

| Molecular Weight | 568.29 g/mol | 566.30 g/mol |

| Enzymatic Recognition | Reduced affinity for glucosyltransferases | High specificity for metabolic pathways |

| Ring Puckering (φₘ) | 33° | 39° |

Fluorination confers metabolic stability by resisting phosphorylation at C2, making UDP-2FGlc a non-hydrolyzable analog in glycosylation reactions. However, its altered hydrogen-bonding profile reduces catalytic efficiency by ~60% compared to natural UDP-glucose in assays with galactosyltransferases.

Eigenschaften

IUPAC Name |

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13?,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTCPFGWXMBZEP-BIBYWHHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67341-43-9 | |

| Record name | Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067341439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from the basic building blocks of uridine and glucose derivatives. The key steps include:

Glycosylation: The attachment of the glucose moiety to the uridine base.

Phosphorylation: Introduction of the phosphate groups under controlled conditions.

Fluorination: Incorporation of the fluorine atom at a specific position on the glucose ring.

Industrial Production Methods

Industrial production typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving:

Continuous flow reactors: For efficient and consistent production.

Purification steps: Including crystallization and chromatography to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Enzymatic Reactions

UDP-2FGlc participates in enzymatic transformations critical to glycosylation and nucleotide sugar metabolism.

Substrate for UDPGlc Dehydrogenase

-

Reaction : Oxidation to 2-deoxy-2-fluoro-D-glucuronic acid derivative.

-

Enzyme : UDPGlc dehydrogenase (EC 1.1.1.22) from calf liver .

-

Kinetic Parameters :

Parameter Value Apparent 60× higher than UDPGlc Relative 0.09 (vs. UDPGlc) -

Mechanism : Sequential oxidation of the C6 hydroxyl group, producing NADH and a carboxylic acid derivative .

Epimerization via UDPGlc 4-Epimerase

-

Reaction : Epimerization at C4 to form UDP-2-deoxy-2-fluoro-D-galactose .

-

Enzyme Source : Yeast, calf liver, and mung bean seedlings .

-

Efficiency : Reduced compared to natural UDPGlc due to steric and electronic effects of fluorine .

Substitution Reactions

The 2-fluoro substituent alters nucleophilic susceptibility, enabling selective substitutions.

Nucleophilic Substitution at the Sugar Moiety

-

Example :

Modifications at the Uracil Ring

-

4-Thioether Derivatives :

Chemical Oxidation

Reduction of Sugar Moieties

Comparative Reactivity with Analogues

| Property | UDP-2FGlc | UDPGlc |

|---|---|---|

| Oxidation Rate | Slower () | Faster () |

| Epimerization Yield | 30–40% | 70–80% |

| Substitution | Enhanced at C1/C3 | Predominant at C2/C4 |

Key Research Findings

-

Enzymatic Lag Phase : UDP-2FGlc exhibits delayed kinetics in dehydrogenase assays, attributed to fluorine-induced conformational strain .

-

Biological Stability : The 2-fluoro group reduces hydrolysis by phosphatases, extending half-life in cellular environments .

-

Glycosyltransferase Inhibition : Acts as a competitive inhibitor for enzymes requiring natural UDPGlc () .

Wissenschaftliche Forschungsanwendungen

Glycobiology Research

Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester is primarily utilized in glycobiology to study glycosylation mechanisms and pathways. Glycosylation is vital for cell signaling, immune responses, and the structural integrity of cellular membranes. The fluorinated variant may exhibit altered enzyme-substrate interactions, thereby influencing glycosylation efficiency and specificity.

Key Studies:

- Interaction studies have shown that the fluorination affects binding affinity with various enzymes involved in glycosylation, providing insights into optimizing these reactions for therapeutic applications.

- Research indicates that this compound can serve as a substrate for glycosyltransferases, which are crucial in synthesizing complex carbohydrates .

Drug Development

The potential therapeutic applications of this compound are significant, particularly in antiviral and anticancer drug development. Its structural similarity to natural substrates allows it to be used as a tool for designing inhibitors against specific enzymes involved in pathogen replication or tumor growth.

Applications in Drug Development:

- Antiviral Agents: The compound's ability to mimic natural nucleotide sugars makes it a candidate for developing antiviral drugs targeting viral glycoproteins .

- Anticancer Therapies: Studies have suggested that fluorinated nucleosides can interfere with nucleotide metabolism in cancer cells, potentially leading to reduced cell proliferation and increased cytotoxicity .

Metabolic Studies

Research involving this compound has provided insights into metabolic pathways within cells. Its incorporation into metabolic studies allows researchers to investigate how modifications in sugar structure influence cellular metabolism.

Findings from Metabolic Studies:

- The compound has been shown to alter lipid synthesis pathways by inhibiting glucosylceramide production, which is crucial for maintaining cellular lipid homeostasis .

- It also impacts protein N-glycosylation processes, indicating its role in modulating protein function through carbohydrate modification .

Structural Analysis and Mechanistic Studies

The synthesis and conformational analysis of this compound contribute significantly to understanding its mechanism of action. Structural studies reveal how modifications affect enzymatic activity and substrate recognition.

Mechanistic Insights:

- Fluorinated nucleoside analogues have been explored as tools for probing enzymatic functions due to their altered reactivity profiles compared to their non-fluorinated counterparts .

- The synthesis of these analogues often involves complex chemical reactions that provide valuable information about the stability and reactivity of nucleotide sugars under physiological conditions .

Wirkmechanismus

The compound exerts its effects through several mechanisms:

Molecular Targets: It interacts with specific enzymes involved in nucleotide sugar metabolism.

Pathways: It participates in the glycosylation pathway, where it acts as a donor of sugar moieties to various acceptor molecules.

Biochemical Effects: These interactions can influence cellular processes such as signal transduction, cell adhesion, and immune response.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 2-fluoro substitution in the target compound reduces susceptibility to enzymatic degradation by glucose-6-phosphate dehydrogenase, as seen in studies on 2-deoxy-2-fluoro-D-glucose derivatives .

- UDP-GlcN-ene incorporates an ethen-1-ylamino group at C2, enabling bioorthogonal reactions for tracking glycosylation in live cells .

- 5-Fluoro-UDP-GlcNAc combines a fluorinated uridine base with an N-acetylglucosamine moiety, enhancing its utility in probing O-GlcNAc transferase activity .

Enzymatic Interactions

Substrate Specificity

- The target compound’s 2-fluoro group sterically hinders binding to enzymes like hexokinase, reducing phosphorylation rates compared to non-fluorinated analogs (e.g., UDP-glucose) .

- In contrast, UDP-GlcN-Fmoc retains compatibility with glycosyltransferases due to its labile Fmoc group, which can be enzymatically cleaved during glycosylation .

Inhibition Potential

- The 2-fluoro substitution confers inhibitory effects on glucose-6-phosphate dehydrogenase, as demonstrated in kinetic studies showing a 60% reduction in catalytic efficiency compared to native glucose-6-phosphate .

- 5-Fluoro-UDP-GlcNAc acts as a competitive inhibitor of O-GlcNAc transferase, with a reported Ki of 12 µM, highlighting its therapeutic relevance in metabolic disorders .

Biologische Aktivität

Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester, commonly referred to as UDP-2-deoxy-2-fluoro-D-glucose, is a fluorinated analog of uridine diphosphate glucose (UDP-Glc). This compound has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFNOP

- Molecular Weight : 568.29 g/mol

- CAS Number : 67341-43-9

UDP-2-deoxy-2-fluoro-D-glucose functions primarily as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. Specifically, it acts as a donor in the synthesis of trehalose-6-phosphate from glucose-6-phosphate, a reaction catalyzed by trehalose-6-phosphate synthase (OtsA). This process is crucial for cellular energy metabolism and stress response mechanisms.

Biological Activity

-

Antiviral Activity :

- Recent studies have indicated that fluorinated nucleosides, including UDP-2-deoxy-2-fluoro-D-glucose, exhibit significant antiviral properties. For instance, compounds derived from 2-deoxy sugars have shown effective inhibition against influenza viruses in vitro, with reported IC values ranging from 82 to 100 µM without significant cytotoxicity .

- The antiviral mechanism is believed to involve interference with viral replication processes, potentially through the inhibition of viral polymerases or glycoprotein synthesis.

-

Anticancer Potential :

- Fluorinated nucleosides have been investigated for their role in cancer therapy. Their structural similarity to natural nucleosides allows them to be incorporated into RNA and DNA, leading to chain termination during replication. This has been demonstrated in various cancer cell lines where such compounds exhibit selective cytotoxicity .

Study on Antiviral Efficacy

A study evaluated the antiviral efficacy of several uridine derivatives against influenza A virus in Madin-Darby canine kidney (MDCK) cells. The most potent compound exhibited an IC value of 82 µM against the H5N2 strain, with a selectivity index indicating minimal cytotoxicity at higher concentrations .

Anticancer Activity Assessment

Another investigation focused on the incorporation of fluorinated nucleosides into cancer cells. The study found that these compounds could effectively inhibit cell proliferation in various cancer types, demonstrating an IC below 100 µM in several instances .

Data Table: Biological Activity Summary

Q & A

Basic: What are the established synthetic methodologies for Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves chemoenzymatic strategies combining chemical modification of glucose precursors with enzymatic phosphorylation. For example:

- Fluorination at C2 : Fluorine introduction often requires protected glucose intermediates to avoid side reactions. For analogs like UDP-GlcNH2, amino groups are introduced via reductive amination, followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) .

- Enzymatic coupling : UDP-sugar pyrophosphorylases are critical for coupling the modified sugar (e.g., 2-deoxy-2-fluoro-D-glucose-1-phosphate) to UTP. Reaction optimization (pH 7.5–8.5, Mg²⁺ cofactor) maximizes enzyme activity and minimizes hydrolysis .

- Purification : Size-exclusion chromatography (e.g., BioGel P2) or HPLC is used to isolate the product, with yields dependent on protecting group stability and enzyme purity .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 800 MHz) resolve stereochemistry at C2 (fluorine substitution) and confirm the diphosphate ester linkage. Key signals include ribose protons (δ 5.8–5.9 ppm) and anomeric carbon shifts (~94–102 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Negative-ion mode HRMS (e.g., FAB-MS) verifies molecular weight (e.g., [M−H]⁻ at m/z 564.0637 for UDP-GlcNH2) and detects impurities .

- Enzymatic Assays : Hexokinase or UDP-glucose dehydrogenase activity tests confirm functional groups (e.g., fluorination at C2 may reduce phosphorylation rates) .

Advanced: How can researchers design experiments to track the metabolic incorporation of this fluorinated UDP-sugar in glycosylation pathways?

Answer:

- Radiolabeling : Incorporate ³H or ¹⁴C into the glucose moiety during synthesis. Use autoradiography or scintillation counting to trace its incorporation into glycans, as demonstrated in cerebral glucose utilization studies with 2-deoxy-D-[¹⁴C]glucose .

- Fluorescence Probes : Conjugate fluorophores (e.g., Fmoc) to the UDP backbone, enabling visualization via fluorescence microscopy. Note that bulky tags may interfere with enzyme binding .

- LC-MS/MS Quantification : Monitor UDP-2-deoxy-2-fluoro-D-glucose levels in cell lysates using isotope-labeled internal standards (e.g., ¹³C-UDP-glucose) to correct for matrix effects .

Advanced: How should contradictory data regarding its enzymatic inhibition potency be analyzed?

Answer:

Contradictions often arise from:

- Enzyme Isoform Variability : Test specificity across hexokinase isoforms (e.g., HK1 vs. HK2), as fluorination may differentially affect active-site interactions .

- Substrate Competition : Use kinetic assays (e.g., Michaelis-Menten plots) to compare Kₘ and Vₘₐₓ with natural UDP-glucose. Fluorine’s electronegativity may alter binding affinity .

- Buffer Conditions : Ensure consistent Mg²⁺/Mn²⁺ concentrations, as divalent cations influence UDP-sugar stability and enzyme activity .

Advanced: What strategies mitigate hydrolysis of the diphosphate ester during in vitro assays?

Answer:

- Stabilizing Additives : Include phosphatase inhibitors (e.g., sodium fluoride) or chelators (EDTA) to reduce enzymatic/non-enzymatic hydrolysis .

- Low-Temperature Storage : Store aliquots at −80°C in neutral buffers (pH 7.0) to prevent acid-catalyzed degradation .

- Real-Time Monitoring : Use ³¹P NMR to track diphosphate integrity, observing peak shifts indicative of hydrolysis products (e.g., inorganic phosphate) .

Basic: What are the primary metabolic pathways influenced by this compound?

Answer:

- Glycogen Synthesis : Acts as a glucose donor, but 2-fluoro substitution may reduce glycogen synthase activity due to altered substrate recognition .

- Nucleotide Sugar Pools : Competes with UDP-glucose in glycosyltransferase reactions, potentially disrupting cell wall biosynthesis in microbes or glycosphingolipid production in eukaryotes .

- Fluorine-Specific Effects : Fluorine’s mimicry of hydroxyl groups can block downstream enzymes (e.g., epimerases), making it a tool to study pathway bottlenecks .

Advanced: How can computational modeling improve the design of analogs with enhanced enzymatic stability?

Answer:

- Molecular Dynamics (MD) Simulations : Model UDP-sugar binding to target enzymes (e.g., glycosyltransferases) to predict how fluorination affects hydrogen bonding and steric clashes .

- QM/MM Calculations : Quantify energy barriers for phosphorylation or hydrolysis, guiding modifications (e.g., methyl groups at C3) to stabilize the diphosphate linkage .

- Docking Studies : Screen virtual libraries for analogs with improved binding to UDP-specific transporters (e.g., nucleotide sugar transporters in the Golgi) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.